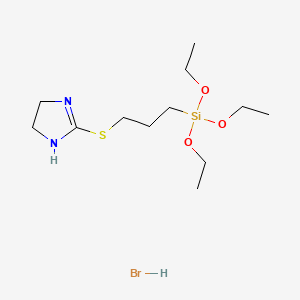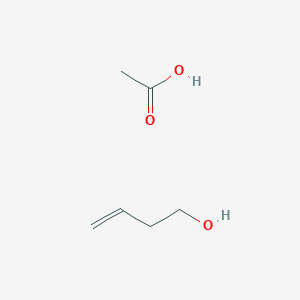![molecular formula C16H25NO4 B14357213 10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane CAS No. 90774-28-0](/img/structure/B14357213.png)
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane is a complex organic compound that belongs to the class of azacrown ethers. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications. The structure of this compound includes a methoxyphenyl group attached to a trioxa-azacyclododecane ring, which provides unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of 2-methoxybenzyl chloride with 1,4,7-trioxa-10-azacyclododecane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane involves its ability to form stable complexes with metal ions. The azacrown ether ring provides multiple coordination sites for metal ions, allowing for strong binding interactions. This property is exploited in various applications, including catalysis and metal ion detection.
Comparación Con Compuestos Similares
Similar Compounds
18-Crown-6: Another crown ether with a similar ability to complex with metal ions but lacks the azacrown structure.
Dibenzo-18-crown-6: Similar structure but includes benzene rings instead of the methoxyphenyl group.
Cryptands: More complex structures with multiple binding sites for metal ions.
Uniqueness
10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane is unique due to the presence of the methoxyphenyl group, which provides additional chemical functionality and potential for further derivatization. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
90774-28-0 |
|---|---|
Fórmula molecular |
C16H25NO4 |
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
10-[(2-methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C16H25NO4/c1-18-16-5-3-2-4-15(16)14-17-6-8-19-10-12-21-13-11-20-9-7-17/h2-5H,6-14H2,1H3 |
Clave InChI |
WWEFJJDVBRRTIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CN2CCOCCOCCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


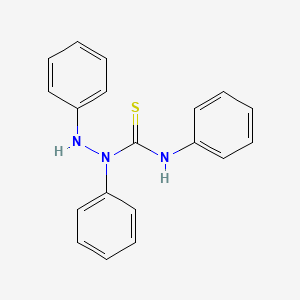
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)

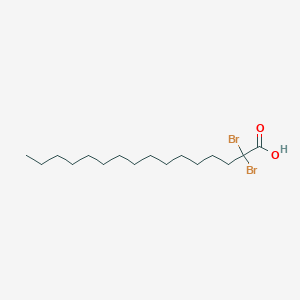
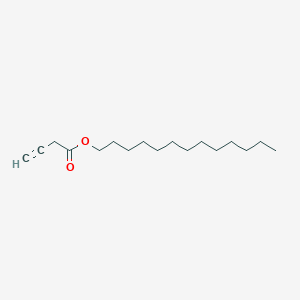
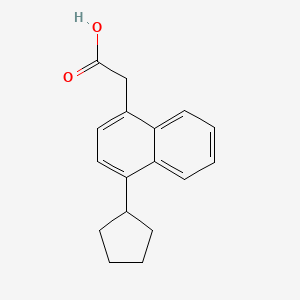
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
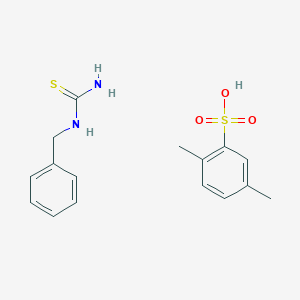
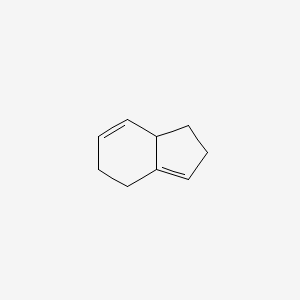
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
